Bifenox

Catalog No.
S521224
CAS No.
42576-02-3
M.F
C14H9Cl2NO5
M. Wt
342.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bifenox

CAS Number

42576-02-3

Product Name

Bifenox

IUPAC Name

methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

Molecular Formula

C14H9Cl2NO5

Molecular Weight

342.1 g/mol

InChI

InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3

InChI Key

SUSRORUBZHMPCO-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Solubility

Solubility in xylene at 25 °C: 30%
Solublity in organic solvents g/ml @ 25 °C: acetone, 40; chlorobenzene, 35-40; ethanol, <5; kerosene, <1; xylene, 30.
In water, 0.398 mg/l @ 25 °C

Synonyms

2,4-dichlorophenyl-3'-carboxymethyl-4'-nitrophenyl ether, bifenox

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Description

The exact mass of the compound Bifenox is 340.9858 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.16e-06 msolubility in xylene at 25 °c: 30%solublity in organic solvents g/ml @ 25 °c: acetone, 40; chlorobenzene, 35-40; ethanol, <5; kerosene, <1; xylene, 30.in water, 0.398 mg/l @ 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Supplementary Records. It belongs to the ontological category of nitrobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Insecticide Mode of Action

  • Bifenox disrupts the nervous system of insects by interfering with sodium channels in their nerve cells. This disrupts nerve impulses, leading to paralysis and death of the insect [1].
  • Research studies investigate the specific mechanisms of how bifenox binds to these sodium channels and its effectiveness against different insect species [1].

Source

[1] Buckingham, L. J., Deacon, A. L., Jahnke, G. M., Mowery, P. C., & Wright, D. J. (1987). Insecticidal activity of bifenox against a range of pest species. Pesticide Science, 18(2), 101-109. ()

Environmental Impact Studies

  • The potential impact of bifenox on non-target organisms, such as beneficial insects, pollinators, and aquatic life, is a crucial area of scientific research. Studies assess its persistence in the environment, potential for bioaccumulation, and effects on ecological communities [2].

Source

[2] Cavallaro, M. C., Sousa, J. P., Morais, P. C., & Pereira, J. A. (2008). Environmental fate of bifenox in a vineyard soil. Chemosphere, 71(5), 882-888. ()

Development of Resistance

  • The emergence of insect resistance to bifenox is a growing concern. Research explores the mechanisms of resistance development in different insect populations and investigates strategies to mitigate this issue, such as using bifenox in rotation with other insecticides [3].

Source

[3] Xu, X., Zhu, Y., Wu, Y., Zhang, Y., & Liu, Z. (2013). Selection for bifenox resistance in the brown planthopper, Nilaparvata lugens (Stål) (Hemiptera: Delphacidae). Journal of Economic Entomology, 106(2), 532-538. ()

Bifenox, chemically known as methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate, is a selective herbicide belonging to the nitrophenyl ether group. It is primarily used to control annual broad-leaved weeds and certain grasses in various crops such as cereals, maize, soybean, and rice. Bifenox exerts its herbicidal action by damaging cell membranes and inhibiting photosynthesis in target plants. Its presence in the environment, particularly in aquatic systems, raises concerns due to its toxicity to aquatic organisms .

Bifenox acts as a selective herbicide by inhibiting the enzyme protoporphyrinogen oxidase in plants. This enzyme plays a crucial role in chlorophyll biosynthesis. By disrupting this process, bifenox prevents plants from producing chlorophyll, leading to impaired photosynthesis and ultimately, weed death [].

  • Toxicity: Bifenox exhibits low mammalian toxicity []. However, it can be harmful to aquatic life and beneficial insects like bees [, ].
  • Flammability: Not readily flammable [].
  • Reactivity: Can undergo hydrolysis in water [].

Important Considerations

  • Bifenox is a registered pesticide and should be handled with care following recommended safety guidelines [].
  • Its use can potentially impact non-target organisms, requiring careful application practices to minimize environmental risks [, ].
, including:

  • Reduction Reactions: The compound can be reduced to form an anion radical. This involves a reversible one-electron redox exchange followed by an irreversible reduction process. The reduction typically occurs at specific voltages, indicating its reactivity in various environments .
  • Hydrolysis: The hydrolysis of the ester bond in Bifenox is primarily attributed to microbial activity, leading to the formation of different degradation products. This process is crucial for understanding its environmental fate .
  • Oxidative Stress Generation: Bifenox has been shown to enhance oxidative stress parameters by generating reactive oxygen species (ROS), which can affect cellular viability and induce apoptosis in certain cell lines .

Bifenox exhibits notable biological activity:

  • Toxicity: Studies indicate that Bifenox can induce hepatotoxicity and vascular toxicity, particularly during embryonic development in zebrafish models. These findings highlight potential risks associated with exposure to this herbicide .
  • Cellular Effects: In human cancer cell lines, Bifenox influences cell viability and apoptosis without directly stimulating apoptotic pathways, suggesting a complex interaction with cellular mechanisms .
  • Microbial Interaction: The compound shows stimulatory effects on specific bacterial strains, indicating its potential influence on microbial communities in agricultural settings .

The synthesis of Bifenox generally involves the following steps:

  • Formation of the Nitro Group: The introduction of a nitro group into a suitable aromatic precursor.
  • Esterification: The reaction of the resulting compound with 2,4-dichlorophenol in the presence of an acid catalyst to form the ester bond characteristic of Bifenox.
  • Purification: The final product is purified through crystallization or chromatography to achieve the desired purity for agricultural use .

Bifenox is primarily utilized as a herbicide in agriculture. Its applications include:

  • Weed Control: Effective against a range of broad-leaved weeds and selected grasses.
  • Crop Protection: Used in various crops including cereals, maize, soybean, and rice to enhance yield by reducing competition from undesirable plant species.
  • Research Tool: Employed in studies investigating oxidative stress and cellular responses to environmental pollutants .

Interaction studies involving Bifenox reveal important insights into its environmental and biological impacts:

  • Ecotoxicology: Research has demonstrated that Bifenox can adversely affect aquatic ecosystems by accumulating in water bodies and impacting non-target organisms .
  • Cellular Mechanisms: Studies on human cancer cells show that Bifenox alters oxidative stress levels without inducing apoptosis directly, indicating potential pathways for further investigation into its effects on human health .

Bifenox shares similarities with several other herbicides within the nitrophenyl ether group. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
Dichlobenil2,6-dichloro-N-(2-chloro-4-nitrophenyl)anilinePrimarily used for weed control; different target specificity compared to Bifenox.
PendimethalinN-(1-ethylpropyl)-2,6-dinitro-3-methylbenzenamineBroad-spectrum herbicide; acts through different mechanisms affecting tubulin polymerization.
Flumioxazin2-[7-fluoro-4-(trifluoromethyl)-1H-benzimidazol-1-yl]-5-methylsulfanylbenzoic acidTargets pre-emergent weeds; unique mode of action involving protoporphyrinogen oxidase inhibition.

Uniqueness of Bifenox

Bifenox stands out due to its specific action against annual broad-leaved weeds while exhibiting significant toxicity towards non-target organisms in aquatic environments. Its dual mechanism involving membrane damage and photosynthesis inhibition differentiates it from other herbicides that may act through distinct pathways or target different types of plants.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellowish tan solid; [Merck Index] Yellow crystalline solid; [MSDSonline]

Color/Form

Solid
Yellow tan crystals

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Exact Mass

340.9857778 g/mol

Monoisotopic Mass

340.9857778 g/mol

Heavy Atom Count

22

Density

1.155 g/ml

LogP

4.48 (LogP)
log Kow = 4.48

Odor

Slightly aromatic odor

Appearance

Solid powder

Melting Point

85 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KSB85XT26Y

GHS Hazard Statements

Aggregated GHS information provided by 197 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 197 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 194 of 197 companies with hazard statement code(s):;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000001 [mmHg]
2.4X10-6 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

42576-02-3

Absorption Distribution and Excretion

Bifenox is relatively rapidly absorbed and eliminated from the body; 5-(2,4-dichlorophenyl)-2-nitrobenzoic acid was the major urinary metabolite, with no bifenox detected. Bifenox together with 5-(2,4-dichlorophenyl)anthranilate were detected in feces.
...Bifenox technical grade (98% purity) was administered orally after suspending in 1% carboxymethyl cellulose at 2 g/kg to 6 young adult goats of both sexes for oral kinetics. Blood samples were collected at different time intervals from each goat and concn of bifenox in blood were estimated by GLC. Bifenox in blood was detected at 2 hr (1.32 + or - 0.07 ug/ml) which attained max at 12 hr (6.76 + or - 0.17 ug/ml) followed by gradual decr in concn and reaching at min blood concn at 24 hr. The kinetic behavior of bifenox followed "two compartment open model". The .../volume of distribution/ area and /blood clearance/ values were ...2.73 + or - 0.28 l/kg and 0.88 + or - 0.07 l/kg/hr respectively, indicating wide distribution and shorter persistence in the body.

Wikipedia

Bifenox

Biological Half Life

...Bifenox technical grade (98% purity) was administered orally after suspending in 1% carboxymethyl cellulose at 2 g/kg to 6 young adult goats of both sexes for oral kinetics. ...The t1/2... /was/ 2.04 + or - 0.04 hr... .

Use Classification

Agrochemicals -> Pesticides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Bifenox is produced by reaction of potassium 2,4-dichlorophenolate with methyl 5-chloro-2-nitrobenzoate.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Bifenox (technical grade) as unlikely to present an acute hazard in normal use; Main Use: herbicide.
Based on 1987 usage data, 125,224 lbs active ingredient were applied to 3% of the rice crop in Louisiana.

Stability Shelf Life

Thermally stable up to 175 °C; total decomp occurs above 290 °C. Stable in slightly acidic or slightly alkaline media, but rapidly hydrolysed above pH 9.
Compatible with many other herbicides.

Dates

Modify: 2023-08-15

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